molecular formula C20H25N3OS B2410626 2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1147643-84-2

2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B2410626
CAS No.: 1147643-84-2
M. Wt: 355.5
InChI Key: PKEXKIHUCBTFLQ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methylsulfanyl group and a carboxamide group

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-25-20-18(6-5-12-22-20)19(24)21-13-11-16-7-9-17(10-8-16)23-14-3-2-4-15-23/h5-10,12H,2-4,11,13-15H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEXKIHUCBTFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC2=CC=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures of the intermediates and final product are confirmed by spectrometric characterization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include more efficient catalysts and reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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